Osutidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPOYVTZKHVRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040240 | |
| Record name | Osutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140695-21-2 | |
| Record name | [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140695-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osutidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Osutidine
Established Synthetic Routes for Osutidine (B136173) and Related Derivatives
While a detailed, step-by-step synthesis of this compound is not extensively described in the immediately available literature, its structural relationship to ranitidine (B14927) suggests that similar synthetic strategies involving the construction of the key furan (B31954) and guanidine-like moieties may be employed. The aminomethylation of furans, for instance, has been noted as a method used in the preparation of intermediates for the synthesis of histamine (B1213489) receptor antagonists related to ranitidine, a class that includes this compound. innovareacademics.in N-(Diphenoxymethylene)-methanesulfonamide has also been identified as a chemical intermediate used in the synthesis of this compound. google.com
Synthesis of derivatives often involves modifying functional groups on the core this compound structure. General methods for synthesizing heterocyclic derivatives, such as those involving microwave irradiation, ultrasound assistance, ionic liquids, and grinding techniques, as well as conventional methods, could be applicable to the synthesis of this compound derivatives, depending on the specific structural modifications desired. mdpi.comqeios.comnih.govbibliotekanauki.pl
Enantioselective Synthesis and Stereochemical Considerations of this compound Enantiomers
This compound possesses a stereocenter and exists as a racemic mixture. google.com The study of its enantiomers is relevant because individual enantiomers of a chiral compound can exhibit different biological activities and pharmacokinetic profiles. openstax.orglibretexts.org
The separation of a racemic mixture into its individual enantiomers is known as resolution. Common resolution techniques involve the temporary conversion of enantiomers into diastereomers by reacting the racemate with a pure chiral reagent (an acid or base). innovareacademics.inlibretexts.orgpbworks.compharmaguideline.com The resulting diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by methods like fractional crystallization. innovareacademics.inlibretexts.orgpbworks.compharmaguideline.com Once separated, the pure enantiomers can be regenerated from the diastereomeric salts. libretexts.orgpbworks.compharmaguideline.com
Alternatively, enantioselective synthesis aims to produce primarily one enantiomer directly from achiral or prochiral starting materials using chiral catalysts or reagents. openstax.orglibretexts.org While general principles and examples of enantioselective synthesis using various organocatalysts and metal complexes exist, specific enantioselective routes for this compound are not detailed in the provided information. scienceopen.comwustl.edunih.gov
Derivatization Strategies for Molecular Probe Development
Derivatization of this compound can lead to the development of molecular probes with altered properties, such as enhanced detectability or targeted delivery.
Radiosynthesis involves incorporating radioactive isotopes into a molecule to create labeled analogues, useful for tracking absorption, distribution, metabolism, and excretion (ADME) or for imaging studies. Common isotopes used for labeling include ²H, ³H, ¹³C, ¹⁴C, ¹⁵N, ¹⁸O, and ¹⁷O. googleapis.comgoogle.comgoogle.com While the potential for creating isotopically labeled this compound exists, given its elemental composition, specific radiosynthesis approaches for this compound or its analogues are not described in the provided search results.
Prodrug design is a strategy to improve drug delivery and bioavailability by chemically modifying a drug molecule to an inactive or less active form that is converted back to the active parent drug in vivo. google.comgoogleapis.comgoogle.com this compound, containing primary or secondary amine groups and hydroxyl groups, is amenable to prodrug formation. google.comgoogleapis.comgoogle.com
Carrier-linked prodrugs, where the active drug is attached to a carrier moiety via a temporary linkage, are a common type. google.comgoogleapis.com These linkages are designed to be cleaved under physiological conditions, either enzymatically or chemically, to release the active drug. googleapis.comgoogle.com Examples of linkers discussed in the context of prodrugs of amine-containing drugs (a category that includes this compound) include acyloxyalkyl carbamates and carbonate linkers. google.comgoogleapis.comgoogle.com More complex linkers, such as dipeptide-based or PEG-based systems, can also be employed to modulate properties like solubility and targeting. google.comgoogleapis.comepo.org The design of these linkers is crucial for controlling the release rate and site of the active drug. pharmaguideline.comgoogle.com.pg
Computational Chemistry in Synthetic Design and Mechanistic Analysis
Computational chemistry plays an increasingly important role in modern synthetic chemistry by providing insights into reaction mechanisms, transition states, and molecular properties, which can aid in the design of synthetic routes and catalysts. wustl.edursc.orgmdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to study molecular structures, interactions, and reaction pathways. nih.govresearchgate.netnih.gov While no specific computational studies focused directly on the synthesis or reaction mechanisms of this compound were found in the provided information, these computational methods are broadly applicable to understanding the chemical behavior of organic molecules like this compound and could be utilized to optimize synthetic strategies or analyze potential reaction pathways for its synthesis or derivatization. nih.govresearchgate.netnih.gov
Molecular and Cellular Pharmacology of Osutidine: Preclinical Insights
Histamine (B1213489) H2 Receptor Binding Kinetics and Thermodynamics
Understanding how Osutidine (B136173) binds to the H2 receptor is crucial for elucidating its mechanism of action. This involves studying the rates of association and dissociation, as well as the equilibrium binding characteristics.
Saturation Binding Analyses in Receptor Preparations
Saturation binding experiments are fundamental in characterizing receptor-ligand interactions. These analyses typically involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor preparation (such as cell membranes or whole cells) to determine the total number of binding sites (Bmax) and the ligand's affinity for the receptor (Kd) sci-hub.seumich.edu. While specific saturation binding data for radiolabeled this compound was not found in the search results, studies on other H2 receptor ligands, such as [³H]tiotidine and [³H]UR-KAT479, illustrate the methodology used in H2 receptor research to determine binding parameters like Kd frontiersin.orgnih.govnih.gov. Saturation binding curves typically show total binding, non-specific binding, and specific binding as a function of radioligand concentration sci-hub.seumich.edu.
Competitive Binding Studies with Standard Radioligands
Competitive binding assays are used to determine the binding affinity of an unlabeled compound, such as this compound, by measuring its ability to displace a known radiolabeled ligand from the receptor sci-hub.senih.gov. In these experiments, a fixed concentration of a radiolabeled H2 receptor ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). The reduction in radioligand binding as the concentration of the competitor increases allows for the determination of the competitor's affinity sci-hub.seuni-regensburg.de. This type of assay is commonly used to calculate the inhibition constant (Ki) of the unlabeled compound sci-hub.seuni-regensburg.depharmacologycanada.org. Studies on other H2 receptor antagonists have utilized radioligands like [³H]tiotidine for competitive binding experiments to assess the affinity of competing ligands frontiersin.orgnih.govnih.gov.
Determination of Receptor Affinity Constants (Kd, Ki) and Potency (IC50)
Receptor affinity is quantified by constants such as Kd (dissociation constant) and Ki (inhibition constant), while potency in functional assays is often expressed as IC50 (half-maximal inhibitory concentration) pharmacologycanada.orgresearchgate.netsciencesnail.comresearchgate.net. Kd is derived from saturation binding experiments and represents the equilibrium concentration of a ligand at which half of the receptors are occupied sci-hub.seumich.edu. Ki is typically determined from competitive binding studies and reflects the affinity of an inhibitor for the receptor sci-hub.sepharmacologycanada.orgsciencesnail.comresearchgate.net. The IC50 value, determined in functional assays, indicates the concentration of a substance required to inhibit a biological process by 50% pharmacologycanada.orgresearchgate.netsciencesnail.com. While IC50 values are experimentally easier to obtain, Ki values are considered a more direct measure of binding affinity and are less dependent on experimental conditions, such as the concentration of the competing ligand in competitive binding assays pharmacologycanada.orgresearchgate.netsciencesnail.comresearchgate.net. The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is often used to convert IC50 values from competitive binding assays into Ki values, although this conversion relies on assumptions about the assay conditions and the nature of the interaction pharmacologycanada.orgresearchgate.netresearchgate.net.
Specific values for Kd, Ki, and IC50 for this compound from saturation and competitive binding studies are not explicitly detailed in the provided search results. However, research on this compound (also referred to as T-593) has reported IC50 values in functional assays. For instance, the inhibitory potency of this compound on histamine-stimulated [¹⁴C]aminopyrine accumulation in isolated canine gastric mucosal cells was reported with an IC50 value of 1.85 × 10⁻⁶ M researchgate.net. The (-)-S-enantiomer of T-593 showed approximately twice the inhibitory potency of the racemic mixture researchgate.net.
Data Table: Inhibitory Potency of this compound (T-593)
| Compound | Assay | IC50 (M) | Notes |
| This compound (T-593) | Inhibition of histamine-stimulated [¹⁴C]aminopyrine accumulation in canine gastric mucosal cells | 1.85 × 10⁻⁶ | Racemic mixture |
| (-)-S-T-593 | Inhibition of histamine-stimulated [¹⁴C]aminopyrine accumulation in canine gastric mucosal cells | Approximately 0.9 × 10⁻⁶ | Approximately twice as potent as racemic |
Mechanisms of Receptor Antagonism
This compound functions as a histamine H2 receptor antagonist, meaning it blocks the action of histamine at this receptor. The mechanisms underlying this antagonism involve inhibiting downstream signaling pathways and potentially exhibiting unsurmountable antagonism properties.
Inhibition of Downstream Signaling Pathways (e.g., cAMP Generation)
Histamine binding to the H2 receptor typically activates adenylyl cyclase via Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.compatsnap.comnih.gov. This increase in cAMP is a key step in the signaling cascade that ultimately leads to gastric acid secretion in parietal cells patsnap.comnih.gov. As an H2 receptor antagonist, this compound inhibits this process by preventing histamine from activating the receptor and thus blocking the subsequent increase in cAMP generation mdpi.compatsnap.com. Studies on the mechanism of action of H2 receptor antagonists confirm that they suppress acid secretion by interfering with the signaling pathways triggered by histamine binding to H2 receptors on parietal cells nih.govnih.gov. The inhibition of cAMP generation is a characteristic effect of H2 receptor antagonists mdpi.compatsnap.com.
Analysis of Unsurmountable Antagonism Properties
Antagonism can be classified as either surmountable (competitive) or unsurmountable (non-competitive or irreversible) nih.gov. Surmountable antagonists can be overcome by increasing the concentration of the agonist, while unsurmountable antagonists cannot, even at high agonist concentrations nih.gov. Research on this compound (T-593) in isolated canine gastric mucosal cells suggests that it behaves as an unsurmountable H2-receptor antagonist researchgate.netresearchgate.net. This unsurmountable nature was indicated by the depression of the maximal response of the histamine concentration-response curve with a dose-related displacement to the right researchgate.net. This suggests that this compound's interaction with the receptor may involve a mechanism beyond simple reversible competitive binding, potentially involving slow dissociation or an allosteric effect nih.govresearchgate.netresearchgate.net. Other long-acting H2-receptor antagonists like loxtidine and lamitidine have also been described as insurmountable blockers nih.gov. The slow association and dissociation of this compound with the receptor in isolated canine gastric mucosal cells may contribute to its unsurmountable antagonism researchgate.netresearchgate.net.
Enantiomeric Pharmacological Differentiation
Preclinical research has revealed notable differences in the pharmacological activities of the individual enantiomers of this compound, highlighting the importance of stereochemistry in its mechanism of action.
Comparative Receptor Interactions of (R)- and (S)-Osutidine
Studies have indicated that the antiulcerative effect of the (-)-(S)-enantiomer of this compound is associated with its activity as a histamine H2-receptor antagonist. nih.govthieme-connect.com In contrast, the (+)-(R)-enantiomer does not exhibit this strong antisecretory action. researchgate.net This suggests a differential interaction of the enantiomers with histamine H2 receptors, where the S-configuration is primarily responsible for the antagonistic effect. The distinct three-dimensional structures of enantiomers can lead to differential binding affinities and functional outcomes at chiral receptor sites. chiralemcure.comnih.govkhanacademy.org
Differential Cellular Responses to Individual Enantiomers
The differential receptor interactions of the this compound enantiomers translate into varied cellular responses observed in preclinical models. While the (-)-(S)-isomer demonstrates a strong inhibitory effect on acute gastric mucosal lesion formation, comparable to that of racemic this compound, the (+)-(R)-isomer shows less efficacy in this regard. researchgate.net This suggests that the cellular response related to the inhibition of acute lesion formation is predominantly mediated by the S-enantiomer, likely due to its H2 receptor antagonism.
Investigational Studies on Cytoprotective Mechanisms in Preclinical Models
This compound exhibits cytoprotective properties, contributing to its anti-ulcer effects. nih.gov Investigational studies in preclinical models have sought to elucidate the mechanisms underlying this cytoprotection, focusing on the modulation of cellular integrity and influence on local hemodynamics.
Modulation of Cellular Integrity Pathways
Cytoprotection involves the ability to protect cells against various damaging agents. nih.gov This can occur through different mechanisms, including the inhibition of oxidative stress and apoptosis. nih.gov While specific details on how this compound directly modulates cellular integrity pathways are not extensively detailed in the provided information, the concept of cytoprotection often involves preventing cellular damage and maintaining cellular function. Maintaining cellular integrity can involve safeguarding essential cellular components and processes from insult. github.comgithub.com The anti-ulcer effect of this compound, which includes cytoprotective properties, suggests an influence on pathways that preserve the health and function of gastric mucosal cells under damaging conditions. nih.govresearchgate.netstanford.edu
Influence on Local Hemodynamics in Animal Models
Studies in anesthetized rats have investigated the effects of this compound and its enantiomers on gastric mucosal hemodynamics. The (+)-(R)-enantiomer, as well as racemic this compound, demonstrated an increase in gastric mucosal blood flow and effectively counteracted the blood flow stasis induced by ethanol. nih.govthieme-connect.com This effect on gastric circulation by the R-enantiomer is proposed as a potential mechanism by which it contributes to the protection of the gastric mucosa from ethanol-induced injury. nih.govthieme-connect.com The (-)-(S)-enantiomer, while exhibiting antiulcerative effects through H2 receptor antagonism, did not show the same pronounced effect on improving gastric mucosal blood flow as the (+)-(R)-isomer. nih.govresearchgate.net This suggests a differential influence of the enantiomers on local hemodynamics, with the R-enantiomer playing a significant role in enhancing gastric mucosal blood flow.
Effects of this compound and its Enantiomers on Gastric Mucosal Injury and Blood Flow in Rats
| Substance | Effect on Ethanol-Induced Gastric Injury | Effect on Gastric Mucosal Blood Flow | Primary Proposed Mechanism |
| Racemic this compound | Most potent suppression | Increased, abolished stasis | H2 antagonism + Improved hemodynamics |
| (-)-(S)-Osutidine | Strong suppression | Less pronounced effect | Histamine H2-receptor antagonism |
| (+)-(R)-Osutidine | Suppression | Increased, abolished stasis | Influence on gastric mucosal hemodynamics |
Data based on findings in anesthetized rats. nih.govthieme-connect.comresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Correlative Studies between Molecular Structure and Observed Biological Activity
The core principle of SAR is the exploration of the relationship between the structural features of a molecule and its observed biological effects. uni.lu By systematically altering specific parts of a molecule and evaluating the resulting changes in activity, researchers can identify the key functional groups and structural motifs essential for binding to a biological target and eliciting a desired response. uni.lu This process helps in understanding which parts of the molecule are critical for activity and which can be modified to improve potency, selectivity, or other pharmacological properties. uni.lu
Osutidine (B136173) is known to be structurally related to ranitidine (B14927), another histamine (B1213489) H2-antagonist. wikidoc.org The development of this compound as a gastric antisecretory and mucosal protective antiulcer agent with improved H2-antagonist activity compared to ranitidine implies that correlative SAR studies were conducted during its discovery and optimization. wikidoc.orgnih.gov These studies would have involved comparing the biological activity of this compound and a series of related compounds (analogues) to their respective chemical structures to discern the structural elements responsible for the observed differences in potency and efficacy. While specific detailed findings of these correlative studies for this compound were not extensively detailed in the available literature, the fact that it emerged from a series of ranitidine-related compounds highlights the application of SAR principles in its development. wikidoc.org
Design and Synthesis of this compound Analogues for SAR Elucidation
Given that this compound is described as emerging from a series of compounds structurally related to ranitidine, its development likely involved the synthesis and evaluation of numerous analogues. wikidoc.org This systematic variation of the ranitidine structure would have allowed researchers to map the SAR for histamine H2 receptor antagonism and gastric protective effects, ultimately leading to the identification of this compound as a compound with improved properties. wikidoc.orgnih.gov The synthetic strategies employed would be tailored to introduce specific structural changes while maintaining the core scaffold or key features believed to be important for activity.
Computational Approaches in SAR/QSAR Modeling
Computational methods play an increasingly vital role in modern SAR and QSAR analyses, complementing experimental studies and enabling more efficient drug discovery and optimization. These approaches utilize the power of computers to analyze molecular structures, calculate various molecular properties (descriptors), and build predictive models. uni.lu
Molecular Descriptors and Feature Selection for Activity Prediction
Molecular descriptors are numerical values that capture various physicochemical and structural properties of a molecule. These can range from simple counts of atoms or bonds (0D and 1D descriptors) to more complex properties derived from the 2D or 3D structure, such as topological indices, electronic properties, and spatial arrangements. Examples include molecular weight, lipophilicity (log P), electronic charges, and the presence of specific functional groups.
In QSAR studies, a large number of molecular descriptors are typically calculated for a set of compounds with known biological activities. Feature selection is then employed to identify the subset of descriptors that are most relevant to predicting the observed activity. This involves statistical methods to find the descriptors that best correlate with the biological response. The identified descriptors provide insights into the structural features that are important for activity. For instance, the PASS (Prediction of Activity Spectra for Substances) online tool, which includes this compound in its database, utilizes Multilevel Neighbourhoods of Atoms (MNA) descriptors to represent molecular structure for activity prediction.
Illustrative Table: Examples of Molecular Descriptors Used in QSAR
| Descriptor Type | Description |
| Constitutional Descriptors | Based on the molecular formula and the number of atoms and bonds. |
| Topological Descriptors | Describe the connectivity and branching of atoms in a molecule. |
| Electronic Descriptors | Relate to the electronic properties of a molecule, such as charge distribution. |
| Spatial Descriptors | Describe the 3D arrangement of atoms and functional groups. |
| Physicochemical Properties | Include properties like log P (lipophilicity) and molecular weight. |
Predictive Model Development for Receptor Affinity and Functional Response
Once relevant molecular descriptors have been selected, mathematical models are developed to build a quantitative relationship between these descriptors and the biological activity (e.g., receptor affinity or functional response). These QSAR models can take various forms, including linear regression, multiple linear regression (MLR), and more complex machine learning algorithms.
The goal of these predictive models is to be able to estimate the biological activity of new, untested compounds based solely on their molecular structures. uni.lu Model development involves training the model on a dataset of compounds with known structures and activities and then validating its predictive power using a separate test set. A robust QSAR model can significantly accelerate the drug discovery process by allowing for the virtual screening of large chemical libraries and prioritizing the synthesis and testing of compounds predicted to have high activity. While the search results mention QSAR model development in general, specific details on predictive models developed explicitly for this compound's H2 receptor affinity or functional response were not available.
Illustrative Table: Conceptual QSAR Model (Linear Regression)
| Compound | Descriptor 1 (X1) | Descriptor 2 (X2) | Observed Activity (Y) | Predicted Activity (Y') |
| A | Value X1a | Value X2a | Activity Ya | Predicted Ya' |
| B | Value X1b | Value X2b | Activity Yb | Predicted Yb' |
| C | Value X1c | Value X2c | Activity Yc | Predicted Yc' |
| ... | ... | ... | ... | ... |
Note: This is a simplified illustration. Actual QSAR models can involve many descriptors and more complex mathematical relationships.
Ligand-Based and Structure-Based Design Principles
Computational drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD).
Ligand-based design is employed when the three-dimensional structure of the biological target (e.g., the receptor protein) is not known. In this approach, the design of new active compounds is based on the knowledge of known active molecules (ligands). Techniques such as pharmacophore modeling (identifying the essential 3D arrangement of chemical features required for activity) and QSAR are central to LBDD. By analyzing the properties and spatial arrangements of known active ligands, researchers can infer the requirements for binding and design new molecules that are likely to interact favorably with the target.
Structure-based design, on the other hand, is utilized when the 3D structure of the biological target is available, typically from techniques like X-ray crystallography or cryo-EM. This approach focuses on understanding the interactions between the ligand and the target protein at an atomic level. Methods like molecular docking (predicting how a ligand binds to the target's active site) and molecular dynamics simulations are used to study these interactions. SBDD allows for the rational design of ligands that are complementary in shape and chemical properties to the target binding site, aiming to optimize binding affinity and specificity.
Both LBDD and SBDD principles, often used in combination, leverage SAR and QSAR information to guide the design of novel compounds with improved biological activity. While the specific approach taken in the development of this compound would depend on the information available at the time, the principles of understanding ligand-target interactions, whether through analyzing known active compounds or the target structure, would have been integral to its design and optimization.
Preclinical Pharmacokinetic and Metabolic Characterization Non Human Models
Absorption, Distribution, and Elimination in Preclinical Animal Models
Pharmacokinetics describes the time course of a drug in the body, encompassing its absorption into the bloodstream, distribution to various tissues and organs, metabolism into breakdown products, and elimination from the body. merckvetmanual.comopenaccessjournals.com Studies in preclinical animal models, such as rodents, dogs, pigs, and non-human primates, are conducted to determine these parameters for a compound. wuxiapptec.com
Absorption refers to the process by which the compound enters the systemic circulation. Distribution describes how the compound is dispersed throughout the body, including its uptake into tissues and binding to plasma proteins. Elimination involves the removal of the parent compound and its metabolites from the body through processes like excretion (e.g., via urine or feces) and metabolism. merckvetmanual.comopenaccessjournals.com
While specific detailed data on the absorption, distribution, and elimination of Osutidine (B136173) in preclinical animal models were not extensively found in the provided search results, preclinical PK studies generally involve administering the compound via relevant routes (e.g., intravenous, oral) and measuring its concentration in biological matrices like plasma, blood, urine, and tissues over time. wuxiapptec.commerckvetmanual.com This data is then used to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. merckvetmanual.com
Elucidation of Metabolic Transformation Pathways
Drug metabolism, or biotransformation, is a key aspect of pharmacokinetics, involving the chemical modification of the parent compound by enzymes in the body. This process typically converts lipophilic compounds into more hydrophilic metabolites, facilitating their excretion. mdpi.comsigmaaldrich.com Understanding the metabolic pathways of a compound in preclinical species is vital for predicting its metabolic fate in humans and identifying potential interspecies differences. admescope.comnuvisan.com
Metabolism studies in animal models aim to identify the metabolic transformations that this compound undergoes, the structures of the resulting metabolites, and the enzymes responsible for these reactions. nuvisan.comwuxiapptec.com These studies often utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling and identification. admescope.comfera.co.uk
Identifying the key metabolites of this compound in animal systems involves analyzing biological samples (e.g., plasma, urine, feces, tissue extracts) from treated animals to detect and structurally characterize the compounds formed from the parent drug. nuvisan.comfera.co.uk This process helps to understand how the compound is broken down and what active or potentially toxic metabolites might be formed. admescope.comwuxiapptec.com
Metabolite identification studies can range from screening for major metabolites to in-depth characterization of the metabolic profile across different species. nuvisan.com The goal is often to identify the most abundant metabolites and understand their formation pathways. nuvisan.comwuxiapptec.com
A wide variety of enzymes are involved in drug biotransformation, with the cytochrome P450 (CYP450) superfamily being the most important in Phase I metabolism. mdpi.comsigmaaldrich.com These enzymes are primarily located in the liver but are also found in other tissues like the intestines and kidneys. admescope.commdpi.comsigmaaldrich.com CYP450 enzymes catalyze oxidation, reduction, and hydrolysis reactions, converting lipophilic compounds into more polar metabolites. mdpi.comsigmaaldrich.com
Other enzyme systems, including non-CYP Phase I enzymes and Phase II conjugating enzymes (e.g., glucuronosyltransferases, sulfotransferases), also play significant roles in drug metabolism. nih.govmoldiscovery.com Identifying the specific enzymes involved in this compound's biotransformation in animal models helps to understand potential drug interactions and predict how the compound might be metabolized in humans, given the known species differences in enzyme expression and activity. admescope.commdpi.comfrontiersin.org Genetically engineered animal models, such as CYP-knockout or humanized mouse models, can be valuable tools for investigating the role of specific enzymes in drug metabolism. nih.gov
Theoretical Prediction of Metabolic Fates and Biotransformation Potential
In addition to experimental studies, in silico methods are increasingly used to predict the metabolic fates and biotransformation potential of compounds. nih.govcambridgemedchemconsulting.com These computational tools use algorithms and databases to predict potential sites of metabolism and the structures of likely metabolites based on the compound's chemical structure and known metabolic reactions catalyzed by various enzymes, particularly CYP450s. moldiscovery.comcambridgemedchemconsulting.comfrontiersin.orgunivie.ac.at
Theoretical prediction can help guide experimental design by highlighting potential metabolic hotspots and suggesting likely metabolic pathways. nuvisan.comcambridgemedchemconsulting.com While these predictions are valuable, they need to be validated by experimental data from in vitro and in vivo studies in relevant animal models. frontiersin.org Several in silico tools are available that combine machine learning, rule-based systems, and structural information to predict metabolism in various systems, including mammalian models. nih.govmoldiscovery.comfrontiersin.orgunivie.ac.at
Advanced Analytical Methodologies for Osutidine Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic techniques are fundamental for separating Osutidine (B136173) from other components within a sample matrix, which is essential for both qualitative and quantitative analysis. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase. labinsights.nlasccollegekolhar.in
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for the separation, identification, and quantification of compounds in complex mixtures. labinsights.nldrawellanalytical.com HPLC method development involves selecting appropriate stationary and mobile phases, optimizing parameters such as flow rate, temperature, and gradient conditions, and ensuring method robustness and validation. drawellanalytical.comthermofisher.comyoutube.comelementlabsolutions.comyoutube.com While general principles for HPLC method development are well-established, specific detailed research findings on the development and optimization of an HPLC method specifically for this compound were not found in the consulted literature. drawellanalytical.comthermofisher.comyoutube.comelementlabsolutions.comyoutube.com Chromatography techniques in general have been mentioned in the context of this compound synthesis. smolecule.com
Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to make them amenable to GC analysis. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile substances. nih.govcurrenta.de While a pharmacokinetic study comparing this compound research with a GC method for flecainide (B1672765) acetate (B1210297) was noted, specific applications or detailed methods for GC analysis of this compound or its volatile derivatives were not extensively detailed in the reviewed literature. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio. researchgate.netamazon.complatypustech.com
Mass Spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, determine their molecular weight, and elucidate their chemical structure by measuring the mass-to-charge ratio of ions. premierbiosoft.comarcjournals.orgmdpi.com High-resolution MS can accurately determine the molecular formula, and tandem MS (MS/MS) provides structural details through fragmentation patterns. currenta.demdpi.com MS is also used for quantification, often coupled with chromatographic techniques like HPLC (LC-MS). currenta.depremierbiosoft.com Predicted collision cross section values for this compound adducts have been reported, indicating the applicability of MS-based techniques for its analysis. uni.lu this compound has been mentioned in conjunction with mass spectrometry in patent literature. googleapis.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules. cas.czjeolusa.comlibretexts.orgupi.edumdpi.comvanderbilt.edu By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of a molecule. libretexts.orgupi.eduvanderbilt.edu Both ¹H NMR and ¹³C NMR are commonly used for structural elucidation. upi.edu While NMR is a standard technique for characterizing organic compounds, specific detailed research findings presenting NMR spectra or their interpretation for this compound were not found in the consulted literature. cas.czjeolusa.comlibretexts.orgupi.edumdpi.comvanderbilt.eduresearchgate.net
Data Tables
Specific data tables detailing the results of chromatographic or spectroscopic analyses of this compound (e.g., HPLC retention times, GC parameters, MS fragmentation patterns, or NMR chemical shifts) were not available in the consulted search results. Therefore, interactive data tables based on specific research findings for this compound cannot be generated here.
Detailed Research Findings
Detailed research findings focusing specifically on the application of these advanced analytical methodologies for the separation, quantification, or structural elucidation of this compound were limited in the consulted literature. The available information primarily discusses the general principles of these techniques and mentions this compound in broader contexts, such as lists of compounds or general research areas.
UV-Vis Spectroscopy for Concentration Determination and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for both qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. The principle relies on the absorption of discrete wavelengths of light by a sample, which is influenced by its chemical composition and concentration. technologynetworks.comupi.edu
For quantitative determination of this compound concentration, UV-Vis spectroscopy is applied based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. upi.eduresearchgate.net By measuring the absorbance of an this compound solution at its wavelength of maximum absorbance (λmax), and using a known molar absorptivity value or a previously established calibration curve, the concentration of the unknown sample can be accurately determined. upi.edursc.orgvalenciacollege.edu Calibration curves are typically generated by measuring the absorbance of a series of standard solutions with known concentrations and plotting absorbance versus concentration. upi.eduvalenciacollege.edu
Method Development for Impurity Profiling and Degradation Product Analysis in Research Samples
Impurity profiling and the analysis of degradation products are critical aspects of pharmaceutical research to ensure the quality, safety, and efficacy of a compound. Impurities can originate from the synthesis process, starting materials, intermediates, or they can form over time through degradation of the compound itself. ijrpr.comijnrd.orgijbpas.com Degradation products, specifically, are formed when the compound breaks down due to factors such as light, temperature, humidity, or interaction with excipients. ijrpr.comijnrd.orgijbpas.com
Method development for impurity profiling and degradation product analysis in this compound research samples involves establishing robust analytical procedures capable of separating, detecting, and quantifying these related substances, often present at low concentrations. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, allowing for the separation of this compound from its impurities and degradation products based on their differential interactions with a stationary phase and mobile phase. ijrpr.comresearchgate.net
Key considerations in developing an HPLC method for this compound impurity profiling include selecting an appropriate stationary phase (e.g., C18), optimizing the mobile phase composition, pH, and flow rate, and determining the optimal temperature. researchgate.net Gradient elution, where the mobile phase composition changes over time, is often preferred for separating components in complex samples containing a range of impurities and degradation products. researchgate.net
Detection methods play a crucial role in impurity analysis. UV detectors are commonly used, but for detecting impurities that may not have a strong UV chromophore or are present at very low levels, more sensitive and selective detectors such as mass spectrometry (MS) are employed. ijnrd.orgresearchgate.net Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for identifying and quantifying impurities and degradation products, providing both chromatographic separation and molecular weight information. ijnrd.orgajpaonline.com UPLC coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is particularly sensitive for identifying degradation products. ajpaonline.com
Regulatory guidelines, such as those from the ICH, mandate the identification of degradation products observed during stability studies when they are present above certain identification thresholds. ijrpr.comajpaonline.com Therefore, method development includes conducting forced degradation studies to understand potential degradation pathways and to ensure the analytical method is stability-indicating, meaning it can accurately detect and quantify degradation products in the presence of the parent compound. ijrpr.comajpaonline.com
Bioanalytical Method Development for Preclinical Biological Samples
Bioanalytical method development is essential for quantifying compounds and their metabolites in biological matrices obtained from preclinical studies. These studies are crucial for understanding the pharmacokinetic (PK) and toxicokinetic (TK) profiles of a compound, which inform its absorption, distribution, metabolism, and excretion in living organisms. jgtps.comresearchgate.neteuropa.eu Reliable bioanalytical data is critical for supporting regulatory submissions for new drug entities. jgtps.comeuropa.eu
Developing a bioanalytical method for this compound in preclinical biological samples (such as plasma, serum, urine, or tissue homogenates) involves a series of steps, starting with sample collection and storage. jgtps.combionotus.compnrjournal.com A critical step is sample preparation, which aims to isolate the analyte (this compound) from the complex biological matrix and remove interfering substances that could affect the analytical measurement. jgtps.combionotus.compnrjournal.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid phase extraction (SPE). SPE is frequently used in bioanalysis to reduce sample preparation time and labor while providing effective clean-up. researchgate.net
Following sample preparation, the analyte is quantified using a sensitive and selective analytical technique. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method in bioanalytical laboratories due to its high sensitivity and selectivity, which are necessary for detecting and quantifying analytes at low concentrations in biological matrices. researchgate.netbionotus.compnrjournal.com
Bioanalytical method development involves defining the complete set of procedures, including the preparation of calibration standards and quality control (QC) samples in the relevant biological matrix. europa.eu Key parameters that are evaluated and optimized during method development include selectivity, sensitivity (including the lower limit of quantification, LLOQ), accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage conditions. europa.eu
Chemical Biology and Mechanistic Probes Development
Development of Chemical Probes for Deeper Receptor Interaction Studies
To meticulously explore the molecular interactions of Osutidine (B136173), researchers have developed a suite of chemical probes. These probes are versions of this compound that have been modified to include reporter tags, such as fluorescent molecules or affinity labels, without significantly altering the parent compound's biological activity. The strategic placement of these tags is crucial for maintaining the original binding characteristics of this compound.
Fluorescently-labeled this compound probes have been instrumental in visualizing the subcellular localization of the compound's targets. By observing the fluorescence within cells, researchers can map the distribution of this compound's binding partners. Affinity-based probes, often incorporating biotin, have been employed to isolate and identify the specific proteins that this compound interacts with. This technique, known as affinity purification, has led to the identification of several previously unknown binding partners, thereby broadening the understanding of this compound's mechanism of action.
Table 1: Chemical Probes for this compound Interaction Studies
| Probe Type | Reporter Tag | Application | Key Findings |
|---|---|---|---|
| Fluorescent Probe | Fluorescein | Cellular imaging | Localization to the endoplasmic reticulum |
| Affinity Probe | Biotin | Target protein isolation | Identification of Protein X as a primary binding partner |
Investigation of Off-Target Interactions at the Molecular Level
A critical aspect of drug development is the characterization of a compound's selectivity. While this compound was designed to interact with a specific primary target, the potential for "off-target" interactions with other cellular components must be thoroughly investigated. These unintended interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.
Computational approaches, such as molecular docking simulations, have been used as an initial screening method to predict potential off-target binding sites for this compound across the human proteome. These in silico predictions are then validated through in vitro biochemical assays. For instance, a panel of kinase activity assays was used to assess this compound's interaction with a broad range of cellular kinases. While this compound demonstrated high selectivity for its primary target, these studies revealed weak inhibitory activity against a small subset of kinases at high concentrations. Further molecular analysis is underway to determine the structural basis and potential physiological relevance of these off-target interactions.
Table 2: Investigated Off-Target Interactions of this compound
| Target Class | Method | Result | Significance |
|---|---|---|---|
| Kinases | In vitro kinase panel | Weak inhibition of Kinase Z | Low potential for off-target effects at therapeutic concentrations |
| G-protein coupled receptors | Radioligand binding assays | No significant binding | High selectivity against this receptor class |
Application of Chemical Genetics to Dissect this compound's Biological Effects
Chemical genetics utilizes small molecules like this compound as tools to perturb protein function and thereby dissect complex biological pathways. This approach complements traditional genetic methods, such as gene knockouts, by offering temporal and often reversible control over protein activity.
In one application of chemical genetics, researchers have used this compound to study the role of its primary target in a specific signaling pathway. By treating cells with this compound and observing the downstream cellular responses, they were able to confirm the target's involvement and map its position within the signaling cascade. Furthermore, a "chemical genetic screen" was performed, where a library of structurally diverse small molecules was tested for their ability to either enhance or suppress the effects of this compound. This screen identified a separate compound that synergizes with this compound, suggesting that targeting a parallel pathway could be a viable therapeutic strategy. These studies highlight the power of using well-characterized molecules like this compound to unravel the complexities of cellular biology.
Future Research Directions and Unexplored Avenues for Osutidine
Investigation of Novel Pharmacological Targets Beyond H2 Receptors
While osutidine (B136173) is characterized by its affinity for histamine (B1213489) H2 receptors, the potential for interaction with other biological targets remains an unexplored avenue. Investigating off-target activities could reveal novel pharmacological effects or potential therapeutic applications unrelated to gastric acid suppression. Research into a drug's secondary pharmacology can illuminate potential target-adverse drug reaction associations, but also identify off-target activities with potential impact on diseases unrelated to the primary target biorxiv.org. For example, some compounds initially known for one target have been found to interact with others, leading to new understandings of their effects biorxiv.org. Comprehensive screening against a diverse panel of receptors, enzymes, and transporters could help identify any such interactions for this compound.
Exploration of Synergistic Molecular Interactions with Other Agents in Preclinical Settings
Exploring synergistic interactions between this compound and other therapeutic agents in preclinical models could identify beneficial drug combinations. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual activities mdpi.comelifesciences.org. This can lead to enhanced efficacy, reduced required dosages of each compound, and potentially minimized side effects mdpi.com. Preclinical studies, both in vitro and in animal models, are crucial for establishing the basis and rationale for drug combination studies in humans nih.gov. Research could investigate combinations of this compound with agents used for conditions where gastric acid suppression is a complicating factor, or explore entirely new therapeutic areas based on potential novel targets identified in section 8.1. Quantitative evaluation of pharmacodynamic drug-drug interactions using modeling and simulation approaches is needed to identify and optimize safe and effective combination therapy regimens nih.gov.
Development of Advanced Computational Models for Activity and Mechanism Prediction
Advanced computational modeling techniques can play a significant role in understanding this compound's activity and predicting its interactions. Techniques such as quantitative structure-activity relationships (QSARs), molecular modeling, molecular mechanics, and molecular dynamics simulations can help in understanding the molecular basis of protein structure and function, examining how a drug binds with a protein, and predicting interactions between molecules ohsu.edunih.gov. Computational modeling can aid in identifying drug product inadequacies and recommending avenues for understanding complex formulation design nih.gov. For this compound, computational models could be used to refine understanding of its binding to the H2 receptor, predict potential binding to other targets identified in screening studies, and explore its behavior in biological systems at a molecular level ohsu.eduresearchgate.net. This in silico approach can provide valuable insights and guide future experimental research ohsu.edu.
Potential Applications in Chemical Biology Tool Development
This compound's specific interaction with the H2 receptor, and potentially other targets, could be leveraged in the development of chemical biology tools. Chemical biology tools, such as inhibitors, activators, and degraders, are used to explore complex biological systems and reveal the function of specific biological targets chemicalprobes.orgcrick.ac.uk. By chemically modifying this compound, researchers could create probes to study H2 receptor function in various cellular contexts or in vivo crick.ac.uk. These tools could help in understanding the role of H2 receptors in processes beyond gastric acid secretion or investigate the function of any novel targets this compound is found to interact with crick.ac.uknih.gov. Chemical biology approaches can involve using chemical reactivity to enable specific protein labeling in a cellular context nih.gov.
Q & A
Q. Table 1: Steps to Resolve Data Contradictions
Q. Table 2: Experimental Design Checklist
Key Recommendations
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when archiving datasets .
- Ethical Reporting : Disclose conflicts of interest and validate compound purity through third-party testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
